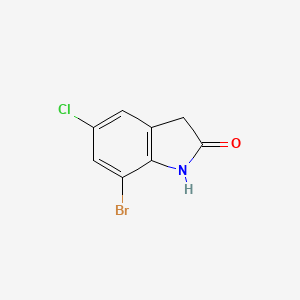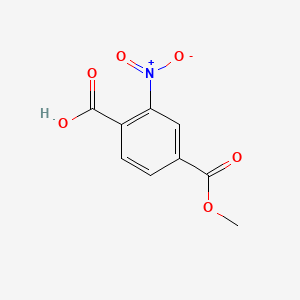
4-(Methoxycarbonyl)-2-nitrobenzoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxycarbonyl, and carboxylic acid groups would significantly influence its structure .Chemical Reactions Analysis
Again, while specific reactions involving “4-(Methoxycarbonyl)-2-nitrobenzoic acid” are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, the carboxylic acid group can participate in acid-base reactions, and the methoxycarbonyl group can participate in reactions involving esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Methoxycarbonyl)-2-nitrobenzoic acid” would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents .Applications De Recherche Scientifique
-
Field : Organic Chemistry
Application : Tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Method : This compound is used as a reagent in a tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
-
Field : Organic Chemistry
Application : Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Method : This compound is used as a reagent in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
-
Field : Organic Chemistry
Application : One-pot ipso-nitration of arylboronic acids .
Method : This compound is used as a reagent in one-pot ipso-nitration of arylboronic acids .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
-
Field : Organic Chemistry
Application : Copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .
Method : This compound is used as a reagent in copper-catalyzed nitration and cyclocondensation followed by palladium-phosphine-catalyzed Suzuki-Miyaura coupling .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
-
Field : Organic Chemistry
Application : Preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Method : This compound is used as a reagent in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
-
Field : Organic Chemistry
Application : Synthesis of chromenones and their bradykinin B1 antagonistic activity .
Method : This compound is used as a reagent in the synthesis of chromenones and their bradykinin B1 antagonistic activity .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
-
Field : Organic Chemistry
Application : Preparation of Pt nanoparticles on Photoactive metal-organic frameworks resulting in efficient hydrogen evolution via synergistic photoexcitation and electron injection .
Method : This compound is used as a reagent in the preparation of Pt nanoparticles on Photoactive metal-organic frameworks .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
-
Field : Organic Chemistry
Application : Synthesis of salicylate-based thienylbenzoic acids as E. coli methionine aminopeptidase inhibitor .
Method : This compound is used as a reagent in the synthesis of salicylate-based thienylbenzoic acids .
Results : The outcomes of these reactions can vary depending on the specific conditions and reactants used .
Orientations Futures
The future directions for studying this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development and clinical trials. Alternatively, if it’s a useful reactant in a particular chemical reaction, future research could focus on optimizing that reaction .
Propriétés
IUPAC Name |
4-methoxycarbonyl-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULISSQANNKDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619858 | |
| Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
CAS RN |
55737-66-1 | |
| Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

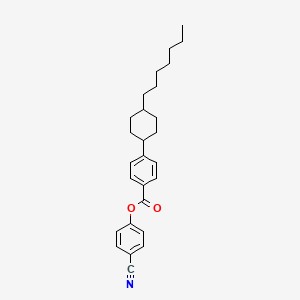
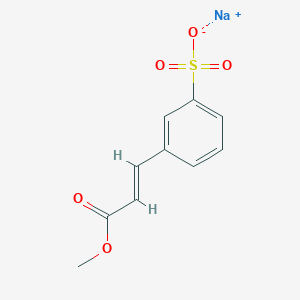
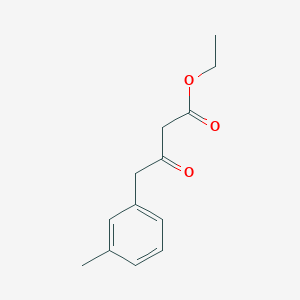
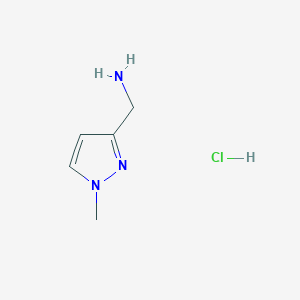
![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)
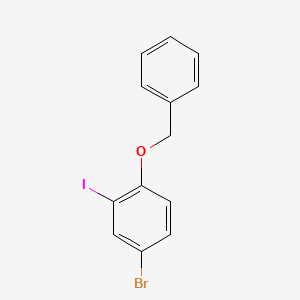
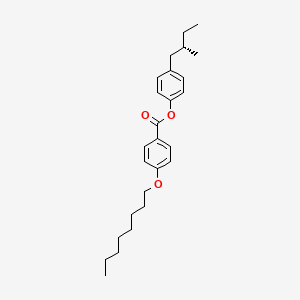
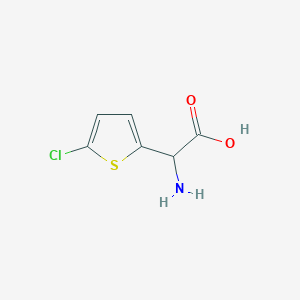
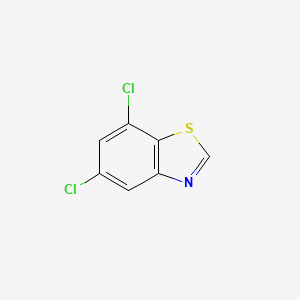
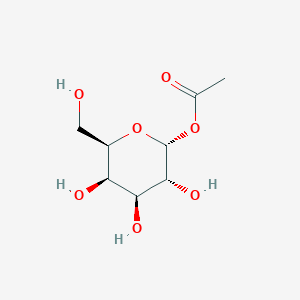

![1-(Spiro[indoline-3,4'-piperidin]-1-yl)ethanone hydrochloride](/img/structure/B1603773.png)
![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)
